2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide
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Overview
Description
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The bromophenyl group is introduced via bromination reactions, and the benzofuran moiety is synthesized through cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The oxadiazole ring and the bromophenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may interfere with biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-phenyl)-oxazole: Shares the bromophenyl group but differs in the heterocyclic ring structure.
Uniqueness
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H20BrN3O4S |
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Molecular Weight |
490.4 g/mol |
IUPAC Name |
2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C21H20BrN3O4S/c1-4-25(5-2)30(26,27)16-9-10-18-17(12-16)13(3)19(28-18)21-23-20(24-29-21)14-7-6-8-15(22)11-14/h6-12H,4-5H2,1-3H3 |
InChI Key |
WFHQIYQYVPQXDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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